N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound known for its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-sulfamoylbenzoic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an analgesic, antidiabetic, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to therapeutic effects such as reduced intraocular pressure in glaucoma or decreased acid secretion in the stomach .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-sulfamoylbenzamide
- 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide
- N-(4-sulfamoylphenethyl) biphenyl-4-carboxamide
Uniqueness
N-(4-sulfamoylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its tetrahydrobenzothiophene moiety, in particular, contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)12-7-5-11(6-8-12)9-18-16(19)14-10-22-15-4-2-1-3-13(14)15/h5-8,10H,1-4,9H2,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENNJVEFGLJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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